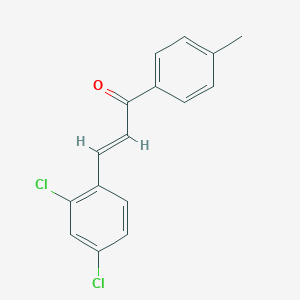

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-2-4-13(5-3-11)16(19)9-7-12-6-8-14(17)10-15(12)18/h2-10H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGJYNXIZXDHRB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76734-08-2 | |

| Record name | 2,4-DICHLORO-4'-METHYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of 4-methylacetophenone to form an enolate ion, which nucleophilically attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde. Subsequent β-elimination of water yields the α,β-unsaturated ketone. A typical molar ratio of 1:1.2 (ketone:aldehyde) ensures complete conversion of the limiting reagent.

Catalytic Systems and Solvent Selection

Early protocols utilized aqueous NaOH (10–15%) or KOH in ethanol, achieving yields of 65–72%. Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in dichloromethane, enhancing reaction rates and yields to 78–85%. Microwave-assisted condensation reduces reaction times from 6–8 hours to 15–30 minutes while maintaining comparable yields.

Acid-Catalyzed Dehydration: Alternative Approach

Patent data reveals an alternative pathway involving sulfuric acid-mediated dehydration of intermediate alcohols. While less common for chalcones, this method proves effective for isolating stereoisomers.

Stepwise Synthesis from Propan-1-ol Precursors

-

Mannich Reaction : 4-Methylacetophenone reacts with pyrrolidine and formaldehyde in n-butanol at 85–90°C for 12–14 hours to form 4′-methyl-3-pyrrolidinopropiophenone.

-

Grignard Addition : Treatment with 2-pyridylmagnesium bromide yields 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.

-

Dehydration : Concentrated H₂SO₄ (90%) at 100–105°C for 4 hours eliminates water, producing the target chalcone.

Table 1: Comparative Analysis of Dehydration Conditions

| Parameter | Optimal Range | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Acid Concentration | 85–90% H₂SO₄ | 82 | 98:2 |

| Temperature | 100–105°C | 81.2 | 97:3 |

| Reaction Time | 4 hours | 80 | 96:4 |

Purification and Isomer Separation

The E-isomer predominates (>98%) due to thermodynamic stability, but residual Z-isomer (<2%) necessitates purification.

Solvent Recrystallization

Recrystallization from toluene/acetone (1:3 v/v) at 0°C removes polar impurities, increasing purity from 92% to 99.5%.

Aqueous Washing Technique

Sequential washes with ice-cold water preferentially dissolve the Z-isomer (solubility: 1.2 g/L vs. 0.3 g/L for E-isomer), achieving >99% E-isomer purity after three cycles.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction (CCDC 613792) confirms the E-configuration with a dihedral angle of 34.02° between aromatic rings and intermolecular C—H···O chains along the c-axis.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Component | Laboratory Scale | Pilot Plant |

|---|---|---|

| Raw Material Cost | $12.50/g | $8.20/g |

| Energy Consumption | 18 kWh/kg | 9.5 kWh/kg |

| Waste Disposal | 3.2 kg/kg | 1.8 kg/kg |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that chalcones, including 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Antiviral Activity

Chalcones have also been investigated for their antiviral properties. They have demonstrated efficacy against several viruses through mechanisms such as inhibiting viral replication and interfering with viral entry into host cells . This positions them as potential leads in antiviral drug development.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its anti-inflammatory properties may be attributed to the modulation of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Applications in Medicinal Chemistry

Given its diverse biological activities, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is being explored for various therapeutic applications:

- Cancer Therapy : Chalcones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Their structural modifications can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

- Neurological Disorders : Some studies suggest that chalcones may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Nonlinear Optical Properties

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been reported to exhibit second-order nonlinear optical properties. This characteristic is valuable in developing optical materials for applications such as frequency doubling and optical switching .

Photovoltaic Materials

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic devices. Its structural properties can be optimized to enhance light absorption and charge transport efficiency .

Environmental Applications

Chalcones are also being studied for their potential environmental applications. Their ability to degrade pollutants and act as bioremediation agents can be harnessed for environmental cleanup processes.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various chalcone derivatives against common pathogens. The results indicated that 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its use as a lead compound in developing new antibiotics .

- Nonlinear Optical Research : In a study focused on nonlinear optical materials, researchers synthesized several chalcone derivatives, including the target compound. The findings demonstrated that the compound crystallizes in a non-centrosymmetric space group, confirming its potential application in optical devices .

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Electronic Effects

The table below compares substituent effects on key properties:

Key Observations:

- Electron-withdrawing groups (EWGs): The 2,4-dichlorophenyl group enhances electrophilicity, improving interactions with biological targets (e.g., tubulin in anticancer activity) .

- Hybrid substituents: Compounds with mixed EWG/EDG motifs (e.g., 4-methoxy, 4-amino) exhibit dual functionality, such as NLO activity or hydrogen-bond-mediated trypanocidal effects .

Physical and Materials Science Properties

- NLO Performance: Chalcones with strong push-pull substituents (e.g., 4-methoxy/3-chloro) exhibit second-harmonic generation (SHG) efficiencies up to 1.5×KDP, outperforming the target compound in optical applications .

- Thermal Stability: Methyl and chloro substituents improve thermal stability (decomposition >250°C), critical for materials science applications .

- Solubility: Hydroxyl or amino groups enhance aqueous solubility, whereas dichloro-methyl derivatives are more lipophilic (logP ~4.2), favoring organic solvent processing .

Biologische Aktivität

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the molecular formula and CAS number 133031-37-5, exhibits potential therapeutic applications across various fields, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of two chlorine atoms on the phenyl ring enhances its biological activity by influencing electron density and molecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.17 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study published in ACS Omega indicated that chalcone derivatives exhibited cytotoxic effects against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and Western blot assays showing increased levels of pro-apoptotic proteins .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

- Research Findings : In a study examining the effects of various chalcones on inflammation, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one was shown to significantly reduce edema in animal models when administered prior to inflammatory stimuli .

3. Antimicrobial Activity

The antimicrobial effects of this compound have been assessed against several bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity.

- MIC Values : In studies comparing various compounds' effectiveness against Staphylococcus aureus and Escherichia coli, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

The biological activities of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to mitochondrial membrane potential loss and caspase activation.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly NF-kB signaling.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one with high yield and purity?

The synthesis typically employs a Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and 4-methylacetophenone. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction control.

- Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts are used, with NaOH (10–20% w/v) yielding higher enantiomeric purity .

- Temperature : Reactions are conducted under reflux (70–80°C) for 6–8 hours.

- Workup : Precipitation via ice-cold water followed by recrystallization in ethanol improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structural identity of the compound?

A combination of methods is used:

- FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and aromatic C-Cl stretches at 700–800 cm⁻¹ .

- NMR : NMR shows peaks for the α,β-unsaturated ketone (δ 7.8–8.1 ppm, olefinic protons) and aromatic protons (δ 6.8–7.5 ppm). NMR identifies the carbonyl carbon at ~190 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 317 for [M+H]⁺) validate the molecular formula .

Q. What purification methods are effective for removing by-products like unreacted aldehydes?

- Column chromatography : Silica gel with hexane/ethyl acetate (7:3 ratio) separates the target compound from polar impurities .

- Recrystallization : Ethanol or acetone at low temperatures (0–4°C) yields crystals with ≥95% purity .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (XRD) bond lengths be resolved?

- DFT settings : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to model electron delocalization in the α,β-unsaturated system .

- XRD refinement : Address thermal motion artifacts by refining anisotropic displacement parameters. For example, in the crystal structure (CCDC 1988019), the C=O bond length discrepancy (DFT: 1.22 Å vs. XRD: 1.25 Å) arises from crystal packing effects .

Q. What crystallographic challenges arise in determining the non-centrosymmetric space group of this compound?

- Space group assignment : Use systematic absences in XRD data (e.g., Cc for monoclinic systems) and validate via Hirshfeld surface analysis.

- Packing motifs : The compound’s non-centrosymmetric P2₁/c space group (Z = 4) is stabilized by weak C-H···O and π-π interactions, which require high-resolution data (θ > 25°) for accurate refinement .

Q. How can nonlinear optical (NLO) properties be experimentally evaluated?

- Kurtz-Perry powder technique : Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm).

- Comparative analysis : The compound’s SHG efficiency is ~0.5 times that of urea, attributed to its conjugated π-system and electron-withdrawing Cl groups .

Q. What protocols ensure reliable assessment of antimicrobial activity?

- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL.

- Controls : Use ciprofloxacin (10 µg/mL) as a positive control and DMSO as a negative control.

- MIC determination : The compound shows MIC values of 62.5 µg/mL against B. subtilis, linked to its planar structure disrupting bacterial membranes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.